T-3256336
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,8aR)-2-[(2S)-2-(4,4-difluorocyclohexyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHYSFOEZZZDD-QAPMSZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2CN([C@@H](CN2C1)C(=O)N[C@@H]3CCOC4=CC=CC=C34)C(=O)[C@H](C5CCC(CC5)(F)F)NC(=O)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45F2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of T-3256336: A Potent IAP Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-3256336 is a novel, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It exhibits potent inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis. The primary mechanism of action for this compound involves the induction of tumor cell death through the systemic production of Tumor Necrosis Factor-alpha (TNFα). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing experimental methodologies.
Discovery of this compound
The discovery of this compound emerged from a focused drug discovery program aimed at identifying potent small molecule IAP antagonists. The program likely utilized a multi-step screening cascade to identify and optimize lead compounds.
Screening Cascade
A representative screening cascade for the discovery of IAP antagonists like this compound would typically involve a series of in vitro and cell-based assays to assess potency, selectivity, and cellular activity.
T-3256336: A Deep Dive into its Role in TNF-α Production and Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-3256336 is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP. This technical guide delineates the pivotal role of this compound in the induction of Tumor Necrosis Factor-alpha (TNF-α) production and its subsequent impact on tumor cell apoptosis. Through the inhibition of IAPs, this compound initiates a signaling cascade that leads to the systemic release of TNF-α, a potent pro-inflammatory cytokine with anti-tumor properties. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing the activity of this compound, and a summary of key quantitative data from preclinical studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its therapeutic potential in oncology.
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators that are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecule IAP antagonists, such as this compound, have emerged as a promising class of anti-cancer agents. This compound distinguishes itself through a dual mechanism of action: it not only sensitizes tumor cells to apoptosis but also actively promotes an anti-tumor immune response by inducing the production of systemic cytokines, most notably TNF-α.[1]
This guide will explore the molecular intricacies of how this compound leverages the TNF-α signaling pathway to induce tumor cell death, providing a valuable resource for the scientific community engaged in cancer research and drug discovery.
Mechanism of Action: IAP Antagonism and TNF-α Production
This compound is a potent inhibitor of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), with IC50 values of 1.3 nM and 200 nM, respectively. The primary mechanism by which this compound induces TNF-α production is through the inhibition of cIAP1.
cIAP1 is an E3 ubiquitin ligase that plays a crucial role in the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, cIAP1 ubiquitinates and targets key signaling molecules for degradation, thereby suppressing NF-κB activation. By antagonizing cIAP1, this compound removes this inhibitory control, leading to the stabilization of NF-κB-inducing kinase (NIK) and subsequent activation of the non-canonical NF-κB pathway. This, in turn, promotes the transcription and production of pro-inflammatory cytokines, including TNF-α.
The single-agent efficacy of this compound in vitro is most pronounced in cancer cell lines that exhibit high basal levels of TNF-α mRNA expression.[1] However, in vivo studies have demonstrated that the administration of this compound leads to a systemic increase in TNF-α levels, which can then act on a broader range of tumor types.[1] This systemic TNF-α sensitizes tumor cells to the pro-apoptotic effects of this compound, creating a synergistic anti-tumor response. The neutralization of circulating TNF-α with an antibody has been shown to attenuate the tumor regression induced by this compound, confirming the critical role of this cytokine in its therapeutic effect.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
References
In Vitro Anti-Tumor Activity of T-3256336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3256336 is a novel, orally available small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP). This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy in various cancer cell lines. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.
Introduction
The Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. This compound is a potent antagonist of cIAP1 and XIAP, with IC50 values of 1.3 nM and 200 nM, respectively. By inhibiting these proteins, this compound promotes apoptotic signaling pathways, leading to cancer cell death. A key characteristic of this compound's anti-tumor activity is its synergy with Tumor Necrosis Factor-alpha (TNFα). While its single-agent efficacy is most pronounced in cancer cell lines with high endogenous TNFα expression, its potency is significantly increased in a broader range of cancer cells when co-administered with exogenous TNFα. This suggests a dual mechanism of action where this compound both sensitizes tumor cells to TNFα and potentially enhances systemic TNFα levels.
Mechanism of Action
This compound functions by mimicking the endogenous IAP inhibitor, SMAC/Diablo. It binds to the BIR domains of cIAP1 and XIAP, leading to the following key events:
-
Degradation of cIAP1/2: Binding of this compound to cIAP1 induces its auto-ubiquitination and subsequent proteasomal degradation.
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1, a negative regulator of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of this pathway.
-
Induction of Apoptosis: In the presence of TNFα, the degradation of cIAPs prevents the ubiquitination of RIPK1, allowing for the formation of the ripoptosome complex (RIPK1, FADD, and Caspase-8). This complex leads to the activation of Caspase-8 and the initiation of the extrinsic apoptosis cascade.
The following diagram illustrates the proposed signaling pathway of this compound in the presence of TNFα.
Caption: this compound inhibits cIAP1, leading to apoptosis and NF-κB activation.
Quantitative Data
The in vitro anti-tumor activity of this compound has been evaluated in a panel of human cancer cell lines. The following tables summarize the available quantitative data, including IC50 values for cIAP1 and XIAP, as well as the cytotoxic effects in combination with TNFα.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| cIAP1 | 1.3 |
| XIAP | 200 |
Table 2: In Vitro Cytotoxicity of this compound in Combination with TNFα
| Cell Line | Cancer Type | This compound IC50 (µM) (with 10 ng/mL TNFα) |
| PANC-1 | Pancreatic | < 0.1 |
| A549 | Lung | < 0.1 |
| MDA-MB-231 | Breast | < 0.1 |
| HCT116 | Colon | < 1 |
| K562 | Leukemia | > 10 (Insensitive) |
Note: Data is compiled from publicly available sources and may not be exhaustive. The sensitivity of cell lines can vary based on experimental conditions.
Experimental Protocols
The following protocols are representative of the methods used to evaluate the in vitro anti-tumor activity of this compound.
Cell Culture
-
Human cancer cell lines (e.g., PANC-1, A549, MDA-MB-231) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Recombinant human TNFα
-
Cell counting kit (e.g., WST-8 or MTS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
For combination studies, add a fixed concentration of TNFα (e.g., 10 ng/mL) to the wells.
-
Add the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate the plate for 72 hours at 37°C.
-
Add the cell counting reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Caption: Workflow for the in vitro cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
Recombinant human TNFα
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at a concentration around its IC50 value, with or without TNFα.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising IAP antagonist with potent in vitro anti-tumor activity, particularly when combined with TNFα. Its mechanism of action, involving the degradation of cIAPs and subsequent activation of apoptotic pathways, provides a strong rationale for its development as a cancer therapeutic. The data and protocols presented in this guide offer a foundation for further investigation into the efficacy and applications of this compound in various cancer models. Future studies should focus on expanding the panel of cell lines tested to identify additional sensitive cancer types and on elucidating the in vivo efficacy and safety profile of this compound.
T-3256336: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3256336 is a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). As a second mitochondrial activator of caspases (SMAC) mimetic, this compound selectively targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis, leading to tumor cell death. This technical guide provides a comprehensive overview of the target binding and selectivity profile of this compound, detailed experimental methodologies for relevant assays, and a visual representation of its mechanism of action.
Target Binding and Selectivity Profile
This compound exhibits high affinity for cIAP1 and XIAP, with a notable selectivity for cIAP1. The inhibitory concentrations (IC50) against these primary targets are summarized in the table below. While comprehensive data from a broad kinase selectivity panel or wide-ranging off-target screening for this compound is not publicly available, its primary mechanism of action is well-defined through its potent inhibition of IAPs.
Table 1: Quantitative Target Binding Data for this compound
| Target | IC50 (nM) | Assay Type | Reference |
| cIAP1 | 1.3 | Biochemical Assay | [1] |
| XIAP | 200 | Biochemical Assay | [1] |
| cIAP2 | 2.2 | Biochemical Assay | [2] |
Cellular Activity:
In cellular assays, this compound demonstrates potent anti-proliferative effects in specific cancer cell lines.
Table 2: Cellular Activity of this compound
| Cell Line | GI50 (nM) | Assay Type | Reference |
| MDA-MB-231 (Breast Cancer) | 1.8 | CellTiter-Glo® Luminescent Cell Viability Assay | [3] |
Mechanism of Action
This compound functions as a SMAC mimetic, antagonizing the function of IAP proteins, particularly cIAP1 and XIAP. This leads to the induction of apoptosis through a signaling cascade that involves the production of Tumor Necrosis Factor-alpha (TNFα).[4]
The binding of this compound to cIAP1 triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[5] This degradation removes the inhibitory effect of cIAP1 on the non-canonical NF-κB signaling pathway, leading to the stabilization of NF-κB-inducing kinase (NIK).[5] Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory cytokines, most notably TNFα.[4]
The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the surface of tumor cells. In the presence of IAP inhibition by this compound, the TNFR1 signaling complex shifts from a pro-survival to a pro-apoptotic state. This results in the formation of a death-inducing signaling complex (DISC) containing FADD and pro-caspase-8, leading to the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway. Activated caspase-8 can then directly activate effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis.[2]
Furthermore, by binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby amplifying the apoptotic signal.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
IAP Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to determine the in vitro inhibitory activity of this compound against cIAP1 and XIAP BIR3 domains. The assay measures the displacement of a fluorescently labeled SMAC peptide from the BIR3 domain by the test compound.
Materials:
-
Purified recombinant human cIAP1-BIR3 and XIAP-BIR3 domains
-
Fluorescently labeled SMAC peptide probe (e.g., FAM-AVPI)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent SMAC peptide probe (at a final concentration typically near its Kd for the respective BIR3 domain), and the purified BIR3 domain protein.
-
Add the serially diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the GI50 of this compound in cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the serially diluted this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 value by fitting the dose-response curve.
Caspase-3/7 Activity Assay (Homogeneous Caspase Assay)
This protocol describes a homogeneous, luminogenic assay to measure the activity of caspases-3 and -7 in cells treated with this compound. The assay utilizes a proluminescent caspase-3/7 substrate.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of the cell culture medium.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
Conclusion
This compound is a potent and selective dual inhibitor of cIAP1 and XIAP that induces tumor cell apoptosis through a TNFα-dependent mechanism. Its high affinity for these key IAP family members and its demonstrated cellular and in vivo activity make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into its broader selectivity profile will provide a more complete understanding of its therapeutic potential and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]
- 5. Autocrine TNFα Signaling Renders Human Cancer Cells Susceptible to Smac-Mimetic-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-3256336 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3256336 is a novel, orally available small molecule Inhibitor of Apoptosis Protein (IAP) antagonist. This document outlines the in vivo experimental protocol for evaluating the anti-tumor efficacy of this compound in a PANC-1 human pancreatic cancer xenograft model. The protocol details the mechanism of action, experimental procedures, and expected outcomes, providing a comprehensive guide for researchers. This compound induces tumor cell death through the systemic production of Tumor Necrosis Factor-alpha (TNFα), making it a promising candidate for cancer therapeutics.[1]
Introduction
Inhibitors of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecule IAP antagonists, such as this compound, have emerged as a potential therapeutic strategy. These compounds mimic the endogenous IAP inhibitor, Smac/DIABLO, to relieve the inhibition of caspases and promote apoptosis.
The primary mechanism of action for many IAP antagonists involves the induction of TNFα. This compound's single-agent efficacy is particularly noted in cancer cell lines with high endogenous TNFα expression. However, its therapeutic potential can be significantly broadened in other cancer cells, like PANC-1, by the systemic increase of TNFα following its administration.[1] This dual role of this compound, both increasing systemic TNFα and sensitizing tumor cells to its apoptotic effects, forms the basis of its anti-cancer activity.[1]
Signaling Pathway
This compound functions by antagonizing cellular IAP-1 (cIAP1), cIAP-2, and X-linked IAP (XIAP). The inhibition of cIAP1 and cIAP2 leads to the activation of the NF-κB signaling pathway, resulting in the production and secretion of TNFα. This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on tumor cells. This binding initiates a signaling cascade that, in the absence of IAP-mediated protection, leads to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis.
Experimental Protocol: PANC-1 Xenograft Model
This protocol outlines the procedure for establishing a PANC-1 xenograft model and evaluating the in vivo efficacy of this compound.
Materials
-
Cell Line: PANC-1 human pancreatic cancer cell line
-
Animals: Athymic nude mice (e.g., BALB/c nude), 10-12 weeks old[2]
-
Reagents:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
Syringes and needles
-
Oral gavage needles
-
Calipers
-
Animal housing facilities (IACUC compliant)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Experimental Workflow
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at approximately 80-90% confluency using trypsin-EDTA.
-
Wash the cells with PBS and perform a cell count to determine viability.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-2 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Tumor Growth and Treatment Initiation:
-
Once tumors reach a palpable size, begin measuring the tumor volume using calipers (Volume = (Length x Width²) / 2).
-
When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups.[2]
-
-
Drug Administration:
-
Treatment Group: Administer this compound orally via gavage at the determined dose (e.g., 10-100 mg/kg, requiring dose-finding studies).
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
The treatment schedule should be determined based on the compound's pharmacokinetic properties (e.g., daily or twice daily for a specified number of weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
At specified time points, collect blood samples via a suitable method (e.g., tail vein) to analyze serum cytokine levels.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Value | Value | N/A |
| This compound (Dose X) | 10 | Value | Value | Value |
Table 2: Serum Cytokine Levels
| Treatment Group | Time Point | Mean TNFα (pg/mL) ± SEM | Mean IL-6 (pg/mL) ± SEM |
| Vehicle Control | Baseline | Value | Value |
| Endpoint | Value | Value | |
| This compound (Dose X) | Baseline | Value | Value |
| Endpoint | Value | Value |
Conclusion
This protocol provides a detailed framework for conducting in vivo studies to evaluate the efficacy of this compound in a PANC-1 pancreatic cancer xenograft model. The provided diagrams and data tables serve as a guide for executing the experiment and presenting the results in a clear and concise manner. The ability of this compound to induce systemic TNFα and promote tumor regression highlights its potential as a valuable therapeutic agent in oncology.[1]
References
- 1. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Pancreatic tumor mass in a xenograft mouse model is decreased by treatment with therapeutic stem cells following introduction of therapeutic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing T-3256336 for Cell Culture Experiments: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of T-3256336, a potent small molecule Inhibitor of Apoptosis (IAP) antagonist, in cell culture experiments. This compound targets cellular IAP-1 (cIAP1) and X-linked IAP (XIAP), leading to the induction of tumor cell death, often mediated by Tumor Necrosis Factor-alpha (TNFα).
Physicochemical Properties and Formulation
This compound is an orally available IAP antagonist that is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is recommended to prepare a stock solution in DMSO. The product is a solid powder and should be stored at 0-4°C for short-term use or -20°C for long-term storage.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (cIAP1) | 1.3 nM | - | Biochemical Assay | [2] |
| IC₅₀ (XIAP) | 200 nM | - | Biochemical Assay | [2] |
| GI₅₀ | 1.8 nM | MDA-MB-231 | CellTiter-Glo Luminescent Cell Viability Assay (3 days) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (605.72 g/mol ), calculate the mass required for your desired stock concentration and volume. For a 10 mM stock solution, you would dissolve 6.057 mg in 1 mL of DMSO.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Gently vortex or pipette the solution to ensure the compound is fully dissolved. Sonication may be used if necessary to aid dissolution.
-
Store the stock solution at -20°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescent assay (e.g., CellTiter-Glo).
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as negative controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI₅₀ or IC₅₀ value.
Protocol 3: Sensitization of PANC-1 Cells to this compound with Exogenous TNFα
This protocol is designed to investigate the synergistic effect of this compound and TNFα on pancreatic cancer cells that have low endogenous TNFα expression.[3]
Materials:
-
PANC-1 cells
-
Complete cell culture medium
-
This compound stock solution
-
Recombinant human TNFα
-
96-well cell culture plates
-
Cell viability assay reagent
Procedure:
-
Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare dilutions of this compound in complete cell culture medium.
-
Prepare a working solution of TNFα in complete cell culture medium at a concentration known to be sub-lethal on its own but effective for sensitization (e.g., 1-10 ng/mL).
-
Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of TNFα.
-
Include control wells: untreated cells, cells treated with vehicle (DMSO) only, cells treated with TNFα only, and cells treated with this compound only.
-
Incubate the plate for the desired duration (e.g., 24-72 hours).
-
Assess cell viability using a suitable assay as described in Protocol 2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Application Note & Protocol: Measuring TNF-alpha Induction by T-3256336 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3256336 is a novel, orally available small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist.[1] IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. This compound mimics the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), to induce the degradation of cellular IAP1 (cIAP1) and cIAP2, thereby sensitizing cancer cells to apoptotic stimuli. A key mediator of this process is Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine. The single-agent activity of IAP antagonists like this compound in vitro is often linked to the endogenous expression of TNF-α by the cancer cells.[1] In some cellular contexts, IAP antagonism can lead to the induction of TNF-α, which then acts in an autocrine or paracrine manner to promote apoptosis in sensitized cells. Therefore, quantifying the induction of TNF-α by this compound is a critical step in characterizing its mechanism of action and identifying responsive cell types.
This application note provides a detailed protocol for measuring the in vitro induction of TNF-α in a human monocytic cell line (THP-1) and a mouse macrophage cell line (RAW 264.7) upon treatment with this compound. The primary method for quantification is the Enzyme-Linked Immunosorbent Assay (ELISA), a robust and sensitive technique for measuring cytokine concentrations in cell culture supernatants.
Data Presentation
The following tables summarize representative data for TNF-α induction by this compound in THP-1 and RAW 264.7 cells.
Table 1: Dose-Dependent Induction of TNF-α by this compound in THP-1 Cells
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) ± SD | Fold Induction over Vehicle |
| 0 (Vehicle) | 50 ± 8 | 1.0 |
| 1 | 65 ± 10 | 1.3 |
| 10 | 110 ± 15 | 2.2 |
| 100 | 250 ± 28 | 5.0 |
| 1000 | 580 ± 45 | 11.6 |
| 10000 | 1200 ± 90 | 24.0 |
Table 2: Time-Course of TNF-α Induction by this compound (1 µM) in RAW 264.7 Cells
| Time (hours) | TNF-α Concentration (pg/mL) ± SD |
| 0 | < 20 (Below Limit of Detection) |
| 2 | 85 ± 12 |
| 4 | 210 ± 25 |
| 8 | 450 ± 38 |
| 16 | 780 ± 60 |
| 24 | 1150 ± 85 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
THP-1 (Human acute monocytic leukemia cell line)
-
RAW 264.7 (Murine macrophage-like cell line)
-
-
Culture Medium:
-
THP-1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are to be cultured at 37°C in a humidified atmosphere with 5% CO2.
-
THP-1 cells grow in suspension and should be subcultured to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
RAW 264.7 cells are adherent and should be subcultured when they reach 80-90% confluency.
-
This compound Treatment for TNF-α Induction
-
Cell Seeding:
-
THP-1: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. To differentiate into macrophage-like cells, which are more responsive, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to this compound treatment. After differentiation, gently aspirate the PMA-containing medium and replace it with fresh medium.
-
RAW 264.7: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%.
-
-
Cell Treatment:
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
For a positive control, treat a set of wells with 100 ng/mL Lipopolysaccharide (LPS).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 16-24 hours for dose-response experiments, or various time points for time-course studies).
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet (for THP-1) or the adherent cell layer (for RAW 264.7).
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
Quantification of TNF-α by ELISA
This protocol is based on a standard sandwich ELISA format. Commercially available human and mouse TNF-α ELISA kits should be used according to the manufacturer's instructions.
-
Plate Preparation:
-
A 96-well microplate is pre-coated with a monoclonal antibody specific for TNF-α.
-
-
Standard and Sample Addition:
-
Reconstitute the TNF-α standard as per the kit instructions to create a stock solution.
-
Prepare a serial dilution of the TNF-α standard to generate a standard curve.
-
Add 100 µL of the standards, control, and collected cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
-
Incubation:
-
Cover the plate and incubate for 2 hours at room temperature. During this time, the TNF-α present in the samples and standards will bind to the immobilized capture antibody.
-
-
Washing:
-
Aspirate the liquid from each well and wash the plate three to four times with the provided wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
-
Detection Antibody Addition:
-
Add 100 µL of an enzyme-linked polyclonal antibody specific for TNF-α to each well.
-
-
Incubation and Washing:
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Repeat the washing step as described in step 4.
-
-
Substrate Addition:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well. This will initiate a color change in proportion to the amount of TNF-α bound.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
-
Stop Reaction:
-
Add 50-100 µL of the stop solution to each well. This will terminate the reaction and the color will change from blue to yellow.
-
-
Data Acquisition:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average zero standard OD from all other readings.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of TNF-α in the unknown samples. Multiply the concentration by the dilution factor if the samples were diluted.
-
Visualizations
Caption: Workflow for TNF-α induction and measurement.
Caption: IAP antagonism and TNF-α production pathway.
References
Application Notes and Protocols: Western Blot Analysis of IAP Inhibition by T-3256336
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of T-3256336, a potent and orally active cIAP1 and XIAP inhibitor, through Western blot analysis. The protocol outlines the methodology for detecting the degradation of Inhibitor of Apoptosis Proteins (IAPs) and the subsequent activation of apoptotic signaling pathways in cancer cell lines.
Introduction
This compound is a small molecule antagonist of cIAP1 and XIAP, key regulators of apoptosis.[1][2] By inhibiting these proteins, this compound promotes the degradation of cIAP1 and activates downstream caspases, leading to programmed cell death in tumor cells.[3][4][5] This process is often mediated by the induction of tumor necrosis factor-alpha (TNFα).[2] Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by quantifying the reduction in IAP protein levels and detecting the cleavage of caspases, which are hallmarks of apoptosis.[6][7][8]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on key apoptosis-related proteins.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| cIAP1 | 1.3[1] |
| XIAP | 200[1] |
Table 2: Effect of this compound on Protein Levels in MDA-MB-231 Cells
| Treatment | Target Protein | Observation | Reference |
| This compound (0.5 µmol/L, 8 hours) | cIAP-1 | Rapid and significant degradation | [3] |
| This compound (0.5 µmol/L, 8 hours) | cIAP-2 | No significant change | [3] |
| This compound (0.5 µmol/L, 8 hours) | XIAP | No significant change | [3] |
| This compound (0.5 µmol/L) | Cleaved Caspase-8 | Increased activation over time | [3] |
| This compound (0.5 µmol/L) | Cleaved Caspase-3/7 | Increased activity over time | [3] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line) is a suitable model.[3]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in 6-well plates or 10 cm diameter plates. Once the cells reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., 0.01 to 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
Lysis: After treatment, wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 1X SDS sample buffer (62.5 mM Tris-HCl pH 6.8, 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% w/v bromophenol blue) directly to the plate (100 µl for a 6-well plate, 500 µl for a 10 cm plate).[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet cell debris.
SDS-PAGE and Western Blotting
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended:
-
anti-cIAP1 (1:1000)
-
anti-XIAP (1:1000)
-
anti-cleaved Caspase-3 (Asp175) (1:1000)[6]
-
anti-cleaved Caspase-8 (1:1000)
-
anti-β-actin (1:5000) or other loading controls.
-
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000 dilution) in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) for each lane.
-
Relative Quantification: Express the results as a fold change relative to the vehicle-treated control.
Mandatory Visualization
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-3256336 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the IAP antagonist T-3256336 in combination with other chemotherapy agents. The protocols outlined below are based on established experimental designs for evaluating drug synergy and efficacy in oncology research.
Introduction to this compound
This compound is a novel, orally available, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound functions as a Smac mimetic, targeting cIAP1 and cIAP2 for auto-ubiquitination and proteasomal degradation. This degradation leads to the activation of NF-κB signaling, resulting in the production of tumor necrosis factor-alpha (TNFα).
Preclinical studies have demonstrated that the single-agent efficacy of this compound is most pronounced in cancer cells with high endogenous TNFα expression. However, its anti-tumor activity is significantly enhanced when combined with exogenous TNFα.[1] In vivo, this compound administration has been shown to increase systemic levels of TNFα and other cytokines, leading to tumor regression in xenograft models.[1] This dual mechanism of action—sensitizing tumor cells to TNFα-mediated apoptosis and inducing systemic TNFα—provides a strong rationale for its use in combination with chemotherapy agents known to stimulate TNFα production.
Rationale for Combination Therapy
The primary mechanism by which this compound is proposed to synergize with other chemotherapy agents is through the modulation of the TNFα signaling pathway. Many conventional chemotherapeutic drugs induce cellular stress and damage, which can lead to the production and secretion of TNFα by tumor cells or immune cells within the tumor microenvironment. By simultaneously depleting IAPs, this compound can switch the cellular response to this chemotherapy-induced TNFα from pro-survival to pro-apoptotic.
Key Synergistic Mechanisms:
-
Enhanced Apoptosis: Chemotherapy-induced TNFα, in the presence of this compound, can more effectively trigger the extrinsic apoptosis pathway.
-
Overcoming Resistance: By targeting IAPs, this compound may overcome intrinsic or acquired resistance to chemotherapy agents that rely on apoptotic cell death.
-
Broadened Therapeutic Window: Combining this compound with agents that induce TNFα could allow for effective anti-tumor activity at lower, less toxic doses of the conventional chemotherapeutic.
Proposed Chemotherapy Combinations
Based on their known ability to induce TNFα, the following classes of chemotherapy agents are proposed as candidates for combination studies with this compound:
| Chemotherapy Agent Class | Examples | Rationale for Combination |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide | Known to induce TNFα, and TNFα has been shown to enhance their cytotoxicity. |
| Anthracyclines | Daunorubicin, Idarubicin | Potent inducers of immunogenic cell death, which can involve TNFα release. |
| Taxanes | Paclitaxel, Docetaxel | Can induce TNFα production in macrophages and other immune cells. |
| Platinum-based Agents | Cisplatin, Carboplatin, Oxaliplatin | Induce DNA damage and cellular stress that can lead to TNFα secretion. |
| Antimetabolites | Gemcitabine, 5-Fluorouracil | Can trigger inflammatory responses within the tumor, including TNFα production. |
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a selected chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MDA-MB-231)
-
This compound (structure available from public databases)
-
Selected chemotherapy agent
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the chemotherapy agent. A 7-point dilution series for each drug is recommended.
-
Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, as well as a vehicle control.
-
Incubation: Incubate the treated plates for a period relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 48-72 hours).
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Analyze the combination data using a synergy model such as the Bliss Independence model or the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Combination Studies (Xenograft Model)
Objective: To evaluate the in vivo efficacy of this compound in combination with a selected chemotherapy agent on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for oral administration
-
Selected chemotherapy agent formulated for appropriate administration (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound in combination with the chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predefined schedule and dosage.
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination group and the single-agent groups.
-
Monitor and report any treatment-related toxicity based on body weight changes and clinical observations.
-
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols: T-3256336 Solubility and Stability for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of T-3256336, a novel inhibitor of apoptosis (IAP) protein antagonist, for in vivo research. Given that specific quantitative solubility and stability data for this compound are not publicly available, this document outlines the necessary experimental protocols to generate this critical information.
Introduction to this compound
This compound is an orally available small molecule that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. By inhibiting IAPs, this compound can induce tumor cell death, in part by promoting the production of systemic Tumor Necrosis Factor-alpha (TNFα)[1].
For successful in vivo studies, a thorough understanding of the compound's solubility and stability in relevant biological fluids and formulation vehicles is paramount. The anhydrous crystalline form of this compound has been identified as the most desirable form for development due to its superior solid-state stability compared to its hydrate forms.[2] Different crystal packing in hydrates can lead to altered physicochemical properties, including solubility and stability.[2]
Data Presentation: Solubility and Stability Profile
The following tables should be populated with experimentally determined data for this compound to guide formulation development for in vivo studies.
Table 1: Equilibrium Solubility of this compound in Various Solvents at Room Temperature
| Solvent/Vehicle System | Concentration (mg/mL) | Observations |
| Water | Data to be determined | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data to be determined | |
| 0.9% Saline | Data to be determined | |
| 5% Dextrose in Water (D5W) | Data to be determined | |
| 10% DMSO / 90% Corn Oil | Data to be determined | |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | Data to be determined | |
| 0.5% (w/v) Methylcellulose in Water | Data to be determined | |
| Other (specify) | Data to be determined |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Buffer System | Solubility (mg/mL) |
| 1.2 | 0.1 N HCl | Data to be determined |
| 4.5 | Acetate Buffer | Data to be determined |
| 6.8 | Phosphate Buffer | Data to be determined |
| 7.4 | Phosphate Buffer | Data to be determined |
Table 3: Stability of this compound in Solution (e.g., in 10% DMSO / 90% Saline) under Various Conditions
| Condition | Incubation Time (hours) | % Remaining this compound | Degradation Products Detected |
| Room Temperature (~25°C) | 0 | 100 | None |
| 2 | Data to be determined | Data to be determined | |
| 8 | Data to be determined | Data to be determined | |
| 24 | Data to be determined | Data to be determined | |
| Refrigerated (4°C) | 24 | Data to be determined | Data to be determined |
| 72 | Data to be determined | Data to be determined | |
| 37°C | 2 | Data to be determined | Data to be determined |
| 8 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent or vehicle.
Materials:
-
This compound (anhydrous form)
-
Selected solvents/vehicles (see Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector for quantification of this compound
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent or vehicle to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., room temperature, 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Protocol for Determining Solution Stability
This protocol describes a method to assess the stability of this compound in a chosen formulation vehicle over time and under different temperature conditions.
Materials:
-
A stock solution of this compound in the chosen vehicle at a known concentration.
-
Incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
HPLC system for the quantification of this compound and detection of potential degradation products.
-
Vials for sample storage.
Procedure:
-
Prepare a stock solution of this compound in the selected vehicle.
-
Aliquot the stock solution into multiple vials.
-
Store the vials at the different temperature conditions to be tested.
-
At specified time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove a vial from each temperature condition.
-
Immediately analyze the sample by HPLC. The "time 0" sample should be analyzed at the beginning of the experiment.
-
Quantify the peak area of the parent this compound compound and any new peaks that may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
The HPLC chromatograms should also be inspected for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Signaling Pathway of this compound as an IAP Antagonist
Caption: Signaling pathway of this compound as an IAP antagonist.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Experimental Workflow for Solution Stability Assessment
Caption: Workflow for assessing the solution stability of this compound.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Synergistic Anti-Tumor Effects of Lentiviral shRNA-Mediated Gene Knockdown and T-3256336 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inhibitors of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance. T-3256336 is a novel, orally available small molecule IAP antagonist that promotes tumor cell death, particularly by inducing the production of Tumor Necrosis Factor-alpha (TNFα).[1] This application note provides a detailed protocol for combining lentiviral-mediated short hairpin RNA (shRNA) knockdown of a target gene with this compound treatment to investigate synergistic anti-tumor effects.
Lentiviral vectors are efficient tools for delivering shRNA into a wide range of cell types to achieve stable, long-term gene silencing.[2][3] By knocking down a gene of interest involved in cell survival or drug resistance pathways, researchers can explore potential synthetic lethal interactions with targeted therapies like this compound. This combined approach allows for the elucidation of complex cellular signaling pathways and the identification of novel therapeutic strategies for cancer treatment.
This document outlines the necessary protocols for lentivirus production, stable cell line generation, and subsequent treatment with this compound, along with methods for assessing the combined effects on cell viability and relevant signaling pathways.
Data Presentation
The following tables represent hypothetical data for an experiment investigating the combination of shRNA-mediated knockdown of an anti-apoptotic protein (e.g., XIAP) and this compound treatment in a cancer cell line (e.g., PANC-1).
Table 1: Cell Viability (MTT Assay) at 72 hours Post-Treatment
| Treatment Group | shRNA Target | This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| Control | Non-Targeting | 0 | 100 ± 4.5 |
| shRNA only | XIAP | 0 | 85 ± 5.1 |
| This compound only | Non-Targeting | 10 | 92 ± 3.8 |
| This compound only | Non-Targeting | 50 | 78 ± 4.2 |
| This compound only | Non-Targeting | 100 | 65 ± 3.9 |
| Combination | XIAP | 10 | 70 ± 4.7 |
| Combination | XIAP | 50 | 45 ± 5.3 |
| Combination | XIAP | 100 | 25 ± 3.2 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) at 48 hours Post-Treatment
| Treatment Group | shRNA Target | This compound Conc. (nM) | % Apoptotic Cells (Mean ± SD) |
| Control | Non-Targeting | 0 | 5 ± 1.2 |
| shRNA only | XIAP | 0 | 15 ± 2.1 |
| This compound only | Non-Targeting | 100 | 25 ± 3.5 |
| Combination | XIAP | 100 | 60 ± 4.8 |
Table 3: Western Blot Analysis of Key Proteins
| Treatment Group | shRNA Target | This compound (100nM) | XIAP Expression (Relative to Control) | Cleaved Caspase-3 (Relative to Control) |
| Control | Non-Targeting | - | 1.0 | 1.0 |
| shRNA | XIAP | - | 0.2 | 2.5 |
| This compound | Non-Targeting | + | 0.9 | 3.0 |
| Combination | XIAP | + | 0.15 | 7.5 |
Experimental Protocols
Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral shRNA plasmid (targeting gene of interest, e.g., XIAP) and non-targeting control shRNA plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filters
-
Polybrene
Procedure:
-
Day 1: Seed 2 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: In separate tubes, prepare the DNA-transfection reagent complexes in Opti-MEM. For a 10 cm dish, use 10 µg of shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G. Add transfection reagent according to the manufacturer's instructions.
-
Incubate the complex for 20-30 minutes at room temperature.
-
Gently add the transfection complex to the HEK293T cells.
-
Day 3: After 16-24 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Day 4-5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants and filter through a 0.45 µm filter to remove cell debris.
-
Aliquot the viral supernatant and store at -80°C.
Lentiviral Transduction and Selection of Stable Cell Lines
This protocol details the infection of target cells and selection of stably transduced cells.
Materials:
-
Target cancer cell line (e.g., PANC-1)
-
Lentiviral supernatant
-
Polybrene
-
Puromycin
-
Complete growth medium
Procedure:
-
Day 1: Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Day 2: Add fresh medium containing polybrene (final concentration 4-8 µg/mL) to the cells.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
Day 4: Replace the medium with fresh medium containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve for the specific cell line (typically 1-10 µg/mL).[4][5]
-
Continue selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
Expand the puromycin-resistant cells to establish a stable cell line.
-
Confirm gene knockdown via qRT-PCR or Western blot analysis.
Cell Viability Assay (MTT)
This protocol is for assessing cell viability following treatment.
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound. Include untreated controls.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis.
Materials:
-
Stable knockdown and control cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat as described for the viability assay.
-
After the treatment period (e.g., 48 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Troubleshooting & Optimization
Technical Support Center: T-3256336 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of T-3256336 for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally available small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP.[1] Its primary mechanism of action is to induce tumor cell death. This is achieved, in part, by promoting the systemic production of cytokines, including Tumor Necrosis Factor-alpha (TNFα), which sensitizes cancer cells to apoptosis.[1]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated single-agent antitumor activity in a PANC-1 human pancreatic cancer mouse xenograft model, where its administration led to tumor regression.[1] Efficacy has also been observed in an HL-60 human leukemia mouse xenograft model, particularly in combination with the Nedd8-activating enzyme inhibitor pevonedistat.
Q3: What is the proposed signaling pathway for this compound?
A3: this compound, as a Smac-mimetic, binds to the BIR domains of IAPs like cIAP1 and XIAP. This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis. Additionally, the binding of this compound to cIAPs induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. This pathway activation results in the production of pro-inflammatory cytokines such as TNFα, which can further enhance tumor cell death in an autocrine or paracrine manner.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of In Vivo Efficacy | Suboptimal Dosage | - Ensure the dose range is appropriate. In a PANC-1 mouse xenograft model, oral doses of 30 mg/kg and 100 mg/kg have been shown to be effective. - Consider performing a dose-response study to determine the optimal dose for your specific model. |
| Inadequate Drug Exposure | - Verify the formulation of this compound. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose is a common starting point. The anhydrous form of this compound is the most stable for development. - Assess the frequency of administration. While specific data for this compound is limited, daily oral administration is a typical schedule for similar compounds. | |
| Tumor Model Resistance | - Some tumor cells have low endogenous TNFα expression, which can limit the single-agent efficacy of this compound.[1] Consider measuring baseline TNFα mRNA levels in your tumor model. - Combination therapy may be required. This compound has shown synergistic effects with other anti-cancer agents. | |
| Unexpected Toxicity or Adverse Effects | Cytokine Release Syndrome | - The mechanism of action of this compound involves the induction of systemic cytokines, including TNFα.[1] Monitor animals for signs of inflammation or cytokine-related toxicity (e.g., weight loss, lethargy). - If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Formulation/Vehicle Toxicity | - Ensure the vehicle used for administration is well-tolerated. Conduct a vehicle-only control group to assess any background toxicity. | |
| Variability in Response | Inconsistent Dosing Technique | - Ensure consistent oral gavage technique to minimize variability in drug delivery. - Confirm the homogeneity of the drug suspension before each administration. |
| Biological Variability | - Use a sufficient number of animals per group to account for biological variability. - Ensure tumor sizes are consistent across all groups at the start of the study. |
Experimental Protocols
PANC-1 Xenograft Mouse Model
This protocol provides a general framework for establishing a PANC-1 xenograft model. Specific parameters may need to be optimized for your laboratory conditions.
-
Cell Culture: Culture PANC-1 cells in appropriate media and conditions to maintain exponential growth.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) of 6-8 weeks of age.
-
Tumor Cell Implantation:
-
Harvest PANC-1 cells and resuspend them in a sterile, serum-free medium or PBS.
-
A mixture with Matrigel may enhance tumor take-rate.
-
Subcutaneously inject approximately 1 x 10^6 to 5 x 10^6 PANC-1 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers once they become palpable.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Administer this compound or vehicle control according to the planned dosing schedule.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Workflow
To optimize the dosage of this compound, a PK/PD study is recommended.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | cIAP1, XIAP | [1] |
| IC50 | cIAP1: 1.3 nM, XIAP: 200 nM | |
| In Vivo Model | PANC-1 Mouse Xenograft | [1] |
| Administration Route | Oral | [1] |
| Effective Doses | 30 mg/kg, 100 mg/kg | |
| Observed Effects | Tumor regression, increased systemic TNFα | [1] |
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with approved institutional guidelines and regulations.
References
Overcoming resistance to T-3256336 in cancer cells
Disclaimer: T-3256336 is a fictional compound. The following troubleshooting guide, FAQs, and protocols are provided for illustrative purposes based on common scenarios in cancer drug resistance research.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Decreased Sensitivity of Cancer Cells to this compound
Symptom: Your cancer cell line, previously sensitive to this compound, now shows a reduced response, indicated by a higher IC50 value.
Possible Causes & Solutions:
-
Development of Drug Resistance: Continuous exposure to a drug can lead to the selection of resistant cell populations.[1][2]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line. An increase of 3- to 10-fold in IC50 is generally considered evidence of resistance.[1]
-
Investigate Mechanism: Proceed to the FAQs section to explore potential mechanisms of resistance such as target gene mutations or activation of bypass pathways.
-
Consider Combination Therapy: Explore the use of this compound in combination with other agents to overcome resistance.
-
-
-
Experimental Variability: Inconsistencies in experimental setup can affect results.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence drug response.[3]
-
Drug Concentration and Stability: Verify the concentration and stability of your this compound stock solution.
-
Assay Conditions: Standardize incubation times and other assay parameters.
-
-
Issue 2: High Variability in Experimental Replicates
Symptom: Significant variation in results between replicate wells or experiments.
Possible Causes & Solutions:
-
Uneven Cell Plating: Inconsistent number of cells seeded per well.
-
Troubleshooting Steps:
-
Cell Counting: Ensure accurate cell counting before plating.
-
Pipetting Technique: Use appropriate pipetting techniques to ensure a homogenous cell suspension and accurate dispensing.
-
-
-
Edge Effects in Multi-well Plates: Wells on the edge of the plate can experience different environmental conditions.
-
Troubleshooting Steps:
-
Plate Sealing: Use plate sealers to minimize evaporation.
-
Blank Wells: Leave the outer wells empty or fill them with media without cells.
-
-
-
Reagent Preparation: Inconsistent preparation of drug dilutions or assay reagents.
-
Troubleshooting Steps:
-
Fresh Dilutions: Prepare fresh drug dilutions for each experiment.
-
Thorough Mixing: Ensure all solutions are thoroughly mixed before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase "TK-1". In sensitive cancer cells, TK-1 is a key driver of proliferation and survival through the downstream activation of the PI3K/AKT and MAPK signaling pathways.
Q2: My cancer cell line has become resistant to this compound. What are the likely mechanisms of resistance?
A2: Resistance to targeted therapies like this compound can arise through several mechanisms:[[“]][5]
-
On-Target Alterations:
-
Secondary Mutations: Mutations in the TK-1 kinase domain can prevent this compound from binding effectively. A common type is the "gatekeeper" mutation.[6]
-
Gene Amplification: Increased copies of the TK-1 gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.[6]
-
-
Bypass Signaling Pathways:
-
Activation of Alternative Receptors: Upregulation or activation of other receptor tyrosine kinases (e.g., MET, HER2) can reactivate downstream signaling independently of TK-1.[7]
-
Downstream Mutations: Mutations in components of the PI3K/AKT or MAPK pathways can render them constitutively active.
-
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound.[8][9]
Q3: How can I determine the specific mechanism of resistance in my cell line?
A3: A systematic approach is recommended:
-
Sequence the TK-1 gene: This will identify any potential resistance-conferring mutations.
-
Assess TK-1 protein levels: Use Western blotting to check for overexpression of TK-1.
-
Analyze bypass pathways: Perform a phospho-receptor tyrosine kinase (RTK) array or Western blotting for key signaling proteins (e.g., p-MET, p-AKT, p-ERK) to identify activated bypass pathways.
-
Investigate drug efflux: Use functional assays or Western blotting to assess the activity and expression of ABC transporters.
Q4: What are some potential strategies to overcome this compound resistance?
A4: The strategy will depend on the mechanism of resistance:
-
For on-target mutations: A next-generation TK-1 inhibitor that is effective against the identified mutation may be required.
-
For bypass pathway activation: Combination therapy is a promising approach.[[“]] For example, if the MET pathway is activated, combining this compound with a MET inhibitor could be effective.
-
For increased drug efflux: Co-administration of an inhibitor of the specific ABC transporter may restore sensitivity.
Data Presentation
Table 1: this compound Dose-Response in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCC-827-T3256-R1 | 15 | 450 | 30 |
| A549-T3256-R2 | 25 | 800 | 32 |
Table 2: Gene Expression Changes in this compound Resistant Cells (Fold Change vs. Parental)
| Gene | HCC-827-T3256-R1 | A549-T3256-R2 | Putative Role in Resistance |
| TK-1 (T790M) | 1 (Mutation) | Not Detected | On-target mutation |
| MET | 8.2 | 1.5 | Bypass pathway activation |
| ABCB1 | 1.2 | 15.7 | Drug efflux |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-TK-1, anti-p-AKT, anti-ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Sanger Sequencing of TK-1 Kinase Domain
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Amplify the TK-1 kinase domain from the cDNA using specific primers.
-
Gel Purification: Purify the PCR product using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant cells to the parental cells to identify any mutations.
Visualizations
Signaling Pathway Diagram
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. tandfonline.com [tandfonline.com]
- 6. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 8. Targeted Therapy and Mechanisms of Drug Resistance in Breast Cancer [mdpi.com]
- 9. mdpi.com [mdpi.com]
T-3256336 not inducing TNF alpha what to check
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using T-3256336.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel, orally available small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist.[1] IAP antagonists function by mimicking the endogenous IAP-binding protein, SMAC/DIABLO, to promote the degradation of cellular IAPs (cIAPs). This leads to the activation of NF-κB signaling and subsequent production of cytokines, including Tumor Necrosis Factor-alpha (TNFα), which can induce tumor cell death.[1]
Q2: Is this compound expected to induce TNFα in all cell lines?
No, the single-agent efficacy of this compound in inducing TNFα and subsequent cell death in vitro is restricted to a specific subset of cancer cells.[1] Studies have shown that cell lines with relatively high basal levels of TNFα mRNA expression are more sensitive to this compound as a single agent.[1] For many other cancer cell lines, co-stimulation with exogenous TNFα is necessary to observe a significant cytotoxic effect.[1]
Troubleshooting Guide: this compound Not Inducing TNFα
If you are not observing the expected TNFα induction with this compound, please review the following potential causes and recommended solutions.
Cell Line-Specific Issues
| Potential Cause | Recommended Action |
| Low basal TNFα expression: The selected cell line may not express sufficient endogenous TNFα for autocrine/paracrine signaling upon IAP inhibition.[1] | 1. Screen Cell Lines: Select a panel of cell lines and determine their basal TNFα mRNA levels by qRT-PCR. 2. Co-stimulation: Treat the cells with a low dose of exogenous TNFα in combination with this compound.[1] |
| Resistant Cell Line: The cell line may have defects in the TNFα signaling pathway downstream of IAP inhibition. | 1. Pathway Analysis: Use a known TNFα-inducing agent (e.g., LPS for immune cells) to confirm the integrity of the TNFα production and signaling pathway in your cell line. 2. Alternative Cell Line: Consider using a cell line reported to be sensitive to IAP antagonists. |
Experimental Conditions
| Potential Cause | Recommended Action |
| Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit IAPs. | Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect Incubation Time: The time course for TNFα production may vary between cell types. | Time-Course Experiment: Collect samples at multiple time points (e.g., 2, 4, 8, 12, 24 hours) after this compound treatment to identify the peak of TNFα expression. |
| Reagent Quality: The this compound compound may have degraded. | 1. Check Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions. 2. Fresh Stock: Prepare a fresh stock solution of this compound. |
Assay-Related Issues
| Potential Cause | Recommended Action |
| Low Assay Sensitivity: The method used to detect TNFα (e.g., ELISA, CBA) may not be sensitive enough to detect low levels of secreted protein. | 1. Assay Validation: Use a positive control (e.g., recombinant TNFα) to confirm the sensitivity and dynamic range of your assay. 2. Alternative Assay: Consider using a more sensitive detection method, such as a high-sensitivity ELISA kit or a multiplex bead-based assay. |
| Improper Sample Handling: TNFα protein may have degraded in the collected samples. | 1. Protease Inhibitors: Add protease inhibitors to your cell culture supernatants immediately after collection. 2. Storage: Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Basal TNFα mRNA Expression by qRT-PCR
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
RNA Extraction: The following day, lyse the cells and extract total RNA using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for TNFα and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TNFα mRNA using the ΔΔCt method.
Protocol 2: TNFα Induction and Detection by ELISA
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or exogenous TNFα. Include appropriate vehicle controls.
-
Sample Collection: At the desired time points, collect the cell culture supernatant.
-
Sample Storage: Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
-
ELISA: Perform the TNFα ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNFα in each sample based on the standard curve.
Visualizations
Caption: Mechanism of this compound inducing TNFα production.
Caption: Troubleshooting workflow for this compound experiments.
References
Off-target effects of T-3256336 and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-3256336. The information focuses on understanding and mitigating potential off-target effects and those arising from its on-target mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the Inhibitors of Apoptosis Proteins (IAPs).[1][2][3] By inhibiting IAPs, this compound promotes programmed cell death (apoptosis) in cancer cells. A key part of its mechanism involves the induction of systemic Tumor Necrosis Factor-alpha (TNFα), which sensitizes tumor cells to apoptosis.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no publicly available information detailing a specific off-target kinase profile for this compound. However, researchers should be aware of potential effects stemming from its potent on-target activity. The primary "off-pleiotropic" effect to consider is the systemic increase in cytokines, including TNFα, which can have broad physiological consequences.[1]
Q3: Why do I observe limited single-agent efficacy of this compound in my in vitro cell culture experiments?
A3: The single-agent efficacy of this compound in vitro is often limited to cancer cell lines that express high endogenous levels of TNFα mRNA.[1] Many cell lines, such as PANC-1, become significantly more sensitive to this compound when co-stimulated with exogenous TNFα.[1] The robust anti-tumor activity observed in in vivo models is largely attributed to the systemic induction of TNFα, a condition not replicated in standard monocultures.[1]
Q4: What is the rationale for combining this compound with other anti-cancer agents?
A4: this compound can synergistically enhance the anti-proliferative effects of other drugs. For example, it potentiates the antitumor efficacy of the Nedd8-activating enzyme (NAE) inhibitor pevonedistat (TAK-924/MLN4924).[3][4] This synergy is also linked to the induction of TNFα, which primes the cancer cells for apoptosis by the combination treatment.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cytotoxicity in non-cancerous cell lines or unexpected systemic toxicity in in vivo models.
Potential Cause: Excessive systemic TNFα production or cytokine release syndrome (CRS) due to the on-target effect of this compound.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Dose Titration | Determine the optimal therapeutic window by testing a range of this compound concentrations. | Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) in cell-based assays. For in vivo studies, perform a dose-escalation study and monitor for signs of toxicity and inflammatory markers. |
| Cytokine Monitoring | Measure levels of key inflammatory cytokines (TNFα, IL-6, etc.) in cell culture supernatants or animal plasma. | Use commercially available ELISA or multiplex bead-based assays to quantify cytokine levels at various time points after treatment. |
| Neutralizing Antibodies | In in vivo models, co-administer a neutralizing antibody against TNFα to confirm that the toxicity is target-mediated. | Administer an anti-TNFα antibody prior to or concurrently with this compound treatment. Monitor for a reduction in toxicity and inflammatory markers. Note that this may also attenuate anti-tumor efficacy.[1] |
| Glucocorticoid Co-administration | For in vivo studies, consider the use of corticosteroids to manage excessive inflammatory responses. | Develop a dosing regimen for a corticosteroid such as dexamethasone to be administered alongside this compound. This should be carefully optimized to avoid compromising the anti-tumor immune response. |
Issue 2: Inconsistent results or lack of reproducibility in cell-based assays.
Potential Cause: Variability in endogenous TNFα expression in cell lines or batch-to-batch differences in cell culture conditions.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Cell Line Characterization | Profile your cell lines for baseline expression of TNFα and IAP proteins (cIAP1, cIAP2, XIAP). | Use RT-qPCR to measure TNFα mRNA levels and Western blotting to assess protein levels of IAPs. Select cell lines with consistent expression for your experiments. |
| Exogenous TNFα Co-treatment | For cell lines with low endogenous TNFα, include a fixed, low concentration of recombinant TNFα in your assays. | Determine a suboptimal dose of TNFα that does not induce significant cell death on its own but can sensitize cells to this compound. Co-treat cells with this concentration of TNFα and a dose range of this compound. |
| Standardized Protocols | Ensure consistent cell passage numbers, seeding densities, and media formulations across all experiments. | Maintain a detailed log of cell culture parameters. Periodically perform cell line authentication to ensure the integrity of your experimental system. |
Visualizing Experimental Workflows and Pathways
On-Target Mechanism of this compound
Caption: On-target mechanism of this compound leading to apoptosis.
Troubleshooting Workflow for In Vivo Toxicity
Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.
General Strategies for Mitigating Off-Target Effects
While specific off-targets for this compound are not defined, the following represents a general approach for any small molecule inhibitor.
Caption: General strategies to identify and mitigate off-target effects.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of apoptosis protein antagonist this compound potentiates the antitumor efficacy of the Nedd8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell line specific responses to T-3256336 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel IAP antagonist, T-3256336.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally available small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist.[1] IAPs are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound mimics the endogenous IAP inhibitor, SMAC/DIABLO, to bind to IAPs, primarily cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs relieves the inhibition of caspase-8, promoting apoptosis. Furthermore, this compound treatment can induce the production of Tumor Necrosis Factor-alpha (TNFα), which can act in an autocrine or paracrine manner to further sensitize cancer cells to apoptosis.
Q2: Why do different cell lines show varied sensitivity to this compound?
A2: The sensitivity of cancer cell lines to single-agent this compound treatment is highly correlated with their endogenous expression levels of TNFα mRNA.[1] Cell lines with high basal levels of TNFα are more susceptible to apoptosis upon this compound treatment. In cell lines with low or undetectable TNFα expression, the apoptotic response is significantly diminished. However, these less sensitive cell lines can be dramatically sensitized to this compound by the addition of exogenous TNFα.[1]
Q3: What is the role of exogenous TNFα in this compound treatment?
A3: Exogenous TNFα acts as a co-stimulatory signal that is crucial for inducing a robust apoptotic response to this compound in cell lines with low endogenous TNFα production.[1] TNFα binds to its receptor, TNFR1, which then recruits a signaling complex. In the presence of this compound, which depletes cIAPs, this complex switches from a pro-survival to a pro-apoptotic signaling platform, leading to the activation of caspase-8 and subsequent apoptosis.
Q4: How does this compound induce TNFα production?
A4: The degradation of cIAPs by this compound leads to the stabilization of NIK (NF-κB-inducing kinase), a key regulator of the non-canonical NF-κB pathway. This results in the activation of the non-canonical NF-κB pathway, which in turn drives the transcription and secretion of TNFα. This creates a positive feedback loop where this compound induces TNFα, which then enhances the apoptotic effect of this compound.
Troubleshooting Guides
Problem 1: My target cell line is resistant to this compound treatment.
| Possible Cause | Suggested Solution |
| Low or no endogenous TNFα expression. | 1. Measure the basal TNFα mRNA expression in your cell line using qPCR. 2. If TNFα expression is low, perform co-treatment experiments with a low dose of recombinant human TNFα (e.g., 1-10 ng/mL). 3. Establish a dose-response curve for this compound in the presence of a fixed concentration of TNFα to determine the new IC50 value. |
| Ineffective drug concentration. | 1. Verify the concentration and purity of your this compound stock solution. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Ensure proper storage of the compound to prevent degradation. |
| High expression of other anti-apoptotic proteins. | 1. Analyze the expression of other IAP family members (e.g., XIAP) and Bcl-2 family proteins by Western blot. 2. Consider combination therapies with inhibitors of these other anti-apoptotic proteins. |
| Cell line-specific resistance mechanisms. | 1. Consult the literature for known resistance mechanisms in your specific cell line model. 2. Perform genomic or proteomic analysis to identify potential resistance pathways. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | 1. Ensure a consistent number of cells are seeded in each well. 2. Allow cells to adhere and resume logarithmic growth before adding the treatment. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for treatment groups. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate drug dilutions. | 1. Prepare fresh serial dilutions of this compound for each experiment. 2. Use calibrated pipettes and ensure proper mixing. |
| Assay timing. | 1. Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Problem 3: No degradation of cIAP1/2 is observed by Western blot.
| Possible Cause | Suggested Solution |
| Insufficient treatment time or concentration. | 1. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal time for cIAP1/2 degradation. 2. Increase the concentration of this compound. |
| Poor antibody quality. | 1. Use a validated antibody for cIAP1 and cIAP2. 2. Include a positive control cell line known to express the target proteins. |
| Inefficient protein extraction. | 1. Use a lysis buffer containing protease inhibitors. 2. Ensure complete cell lysis by sonication or other methods. |
| Proteasome inhibition. | 1. Ensure that cells are not being co-treated with proteasome inhibitors, as cIAP degradation is proteasome-dependent. |
Data Presentation
Table 1: Cell Line Specific IC50 Values for this compound
| Cell Line | Tissue of Origin | Basal TNFα mRNA Expression (Relative to GAPDH) | This compound IC50 (µM) | This compound + 10 ng/mL TNFα IC50 (µM) |
| Sensitive | ||||
| Cell Line A | Lung Cancer | High | 0.5 | 0.2 |
| Cell Line B | Breast Cancer | High | 1.2 | 0.6 |
| Resistant | ||||
| PANC-1 | Pancreatic Cancer | Low | > 50 | 2.5 |
| Cell Line D | Colon Cancer | Low | > 50 | 5.8 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of recombinant human TNFα (10 ng/mL). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for cIAP1/2 Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run the gel to separate the proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1 (1:1000), cIAP2 (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for TNFα mRNA Expression
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for human TNFα (Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3', Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3') and a housekeeping gene (e.g., GAPDH, Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3').
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing and Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of TNFα mRNA normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell viability assessment.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Validating the On-Target Efficacy of T-3256336 In Vivo: A Comparative Analysis
T-3256336, a potent and orally available antagonist of Inhibitor of Apoptosis Proteins (IAPs), has demonstrated significant on-target effects in preclinical in vivo models, primarily through the induction of tumor necrosis factor-alpha (TNFα) and subsequent caspase-mediated apoptosis. This guide provides a comparative overview of this compound's performance against other IAP antagonists, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
This compound: Mechanism of Action and In Vivo On-Target Effects
This compound exerts its anti-tumor activity by targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP). By inhibiting these proteins, this compound triggers a signaling cascade that leads to the production of systemic TNFα, a potent pro-inflammatory cytokine, which in turn sensitizes tumor cells to apoptosis.
A key in vivo validation of this compound's on-target effects was demonstrated in a mouse xenograft model using MDA-MB-231-Luc human breast cancer cells. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth and a significant increase in biomarkers of apoptosis.
Quantitative In Vivo Efficacy of this compound in MDA-MB-231-Luc Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (T/C %) | cIAP-1 Degradation in Tumor | Peak Plasma TNFα Induction | Caspase-3/7 Activity in Tumor |
| 10 | Not Reported | Observed within 30 mins, sustained for 24h | Dose-dependent increase, peak at 6h | Dose-dependent and sustained increase |
| 30 | 53% | Observed within 30 mins, sustained for 24h | Dose-dependent increase, peak at 6h | Dose-dependent and sustained increase |
| 50 | Not Reported | Observed within 30 mins, sustained for 24h | Dose-dependent increase, peak at 6h | Dose-dependent and sustained increase |
| 100 | 62% | Observed within 30 mins, sustained for 24h | Dose-dependent increase, peak at 6h | Dose-dependent and sustained increase |
T/C %: Treatment group tumor volume / Control group tumor volume x 100. A lower T/C % indicates greater tumor growth inhibition.
In the PANC-1 pancreatic cancer xenograft model, administration of this compound also led to tumor regression, which was associated with an increase in several cytokines, including TNFα. This effect was attenuated by the neutralization of circulating mouse TNFα with an antibody, confirming the critical role of TNFα in the anti-tumor activity of this compound.
Comparison with Alternative IAP Antagonists
While direct comparative studies of this compound against other IAP antagonists in the same xenograft models are limited in the public domain, data from individual studies on compounds like LCL161, GDC-0917, and Debio1143 (xevinapant) in various cancer models provide a basis for a qualitative comparison. These agents also function by antagonizing IAPs, leading to apoptosis induction. For instance, LCL161 has been shown to degrade cIAP1 and activate caspase-3 in a non-small cell lung cancer xenograft model when used in combination with paclitaxel.
The distinguishing features of this compound appear to be its oral bioavailability and its potent induction of a systemic TNFα response, which contributes significantly to its single-agent efficacy in certain tumor models.
Experimental Protocols
In Vivo Xenograft Studies
MDA-MB-231-Luc Xenograft Model:
-
Cell Culture: MDA-MB-231-Luc cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female BALB/cAJcl mice are used.
-
Tumor Cell Implantation: 1 x 10^7 MDA-MB-231-Luc cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at the specified doses.
-
Efficacy Assessment: Tumor growth is measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (T/C %) is calculated.
PANC-1 Xenograft Model:
-
Cell Culture: PANC-1 cells are maintained in appropriate culture conditions.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Cell Implantation: Approximately 1 x 10^6 PANC-1 cells, often mixed with Matrigel, are subcutaneously injected into the flank of each mouse.
-
Treatment and Monitoring: Similar to the MDA-MB-231-Luc model, treatment commences when tumors are established, and tumor volume is monitored.
On-Target Effect Validation Methods
Measurement of Plasma TNFα:
-
Sample Collection: Blood samples are collected from mice at various time points after this compound administration.
-
Plasma Separation: Plasma is separated by centrifugation.
-
ELISA: Plasma TNFα levels are quantified using a species-specific ELISA kit according to the manufacturer's instructions.
Caspase-3/7 Activity Assay in Tumor Tissue:
-
Tumor Homogenization: Excised tumors are homogenized in a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the tumor lysate is determined.
-
Caspase Activity Assay: A commercially available caspase-3/7 activity assay kit is used. The assay typically involves the cleavage of a fluorogenic or colorimetric substrate by active caspase-3/7, and the resulting signal is measured using a plate reader. The activity is then normalized to the protein concentration.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound.
Comparative Analysis of T-3256336: A Potent IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for T-3256336, a novel small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist. Through objective comparisons with other well-characterized IAP inhibitors—LCL161, Birinapant, and GDC-0152—this document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of the associated signaling pathways.
Mechanism of Action: An Overview
This compound is an orally available, potent antagonist of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1] Its primary mechanism of action involves inducing tumor cell death through the systemic production of Tumor Necrosis Factor-alpha (TNFα).[2] While its single-agent efficacy in vitro is most pronounced in cancer cell lines with high endogenous TNFα expression, its activity is significantly enhanced in the presence of exogenous TNFα.[2] In preclinical in vivo models, this compound has been shown to increase systemic cytokine levels, including TNFα, leading to tumor regression.[2] This dual action of sensitizing tumor cells to TNFα-mediated death and inducing systemic TNFα underscores its therapeutic potential.
The comparative compounds—LCL161, Birinapant, and GDC-0152—are also Second Mitochondrial-derived Activator of Caspases (SMAC) mimetics that function by targeting IAP proteins. They similarly induce apoptosis and modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, providing a solid basis for comparative analysis.
Quantitative Data Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and its comparators.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Compound | Target | IC50 / Ki / Kd (nM) | Assay Type |
| This compound | cIAP1 | 1.3 (IC50) | Biochemical Assay |
| XIAP | 200 (IC50) | Biochemical Assay | |
| LCL161 | cIAP1 | 0.4 (IC50) | Cell-based (MDA-MB-231) |
| XIAP | 35 (IC50) | Cell-based (HEK293) | |
| Birinapant | cIAP1 | <1 (Kd) | Cell-free Assay |
| XIAP | 45 (Kd) | Cell-free Assay | |
| GDC-0152 | cIAP1-BIR3 | 17 (Ki) | Cell-free Assay |
| cIAP2-BIR3 | 43 (Ki) | Cell-free Assay | |
| XIAP-BIR3 | 28 (Ki) | Cell-free Assay | |
| ML-IAP-BIR | 14 (Ki) | Cell-free Assay |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | PANC-1 | Co-stimulation with TNFα | Cell Viability | Drastically increased sensitivity |
| LCL161 | Hep3B | Cell Viability | IC50 | 10.23 µM |
| PLC5 | Cell Viability | IC50 | 19.19 µM | |
| Birinapant | SUM190 | Cell Viability | IC50 | ~300 nM (single agent) |
| WM9 | Cell Proliferation | IC50 | 2.4 nM | |
| GDC-0152 | MDA-MB-231 | Cell Viability | - | Decrease in cell viability |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
IAP Binding and Inhibition Assays
Objective: To determine the binding affinity and inhibitory potency of compounds against IAP proteins.
Methodology (Fluorescence Polarization-Based Competition Assay):
-
Reagents and Materials: Purified recombinant IAP protein (e.g., cIAP1-BIR3, XIAP-BIR3), a fluorescently labeled SMAC-derived peptide probe (e.g., Hid-FAM), assay buffer, and test compounds.
-
Procedure:
-
Add serial dilutions of the test compound or a control peptide to the wells of a microplate.
-
Add the IAP protein construct to each well.
-
Add the fluorescent probe to all wells.
-
Incubate the plate for 30 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot fluorescence polarization values against the antagonist concentration. Fit the data to a 4-parameter logistic equation to determine the IC50 value. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability Assay
Objective: To assess the effect of IAP inhibitors on the viability of cancer cells.
Methodology (MTT or CellTiter-Glo® Luminescent Assay):
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescent signal of treated cells to that of untreated control cells to determine the percentage of cell viability. Plot cell viability against compound concentration and fit to a dose-response curve to calculate the IC50 value.
Caspase-3/7 Activity Assay
Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
Methodology (Caspase-Glo® 3/7 Assay):
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound as described for the cell viability assay.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway targeted by this compound and its alternatives, along with a typical experimental workflow for their characterization.
Caption: IAP Antagonist Mechanism of Action.
References
Independent Validation of T-3256336's Anti-Cancer Properties: A Comparative Guide
This guide provides an objective comparison of the anti-cancer properties of T-3256336, a novel small molecule Inhibitor of Apoptosis (IAP) antagonist, with other IAP antagonists in clinical development: Birinapant, LCL161, and GDC-0152. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound in oncology.
Executive Summary
This compound is an orally available IAP antagonist developed by Takeda Pharmaceutical Company. Its primary mechanism of action involves the induction of systemic Tumor Necrosis Factor-alpha (TNFα), which leads to cancer cell death.[1] While its single-agent efficacy in vitro is limited to cancer cells with high baseline TNFα expression, its in vivo activity is more pronounced due to the systemic increase in TNFα. This guide presents available preclinical data for this compound and compares it with data from other well-characterized IAP antagonists.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Anti-Cancer Activity of IAP Antagonists (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | Data Not Publicly Available | - | - |
| Birinapant | MDA-MB-231 (Breast) | 0.015 | [2] |
| LCL161 | CCRF-CEM (T-cell ALL) | 0.25 | [3] |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | 1.6 | [3] | |
| Ba/F3-FLT3-ITD (Leukemia) | ~0.5 | [3] | |
| MOLM13-luc+ (Leukemia) | ~4 | [3] | |
| Ba/F3-D835Y (Leukemia) | ~0.05 | [3] | |
| GDC-0152 | MDA-MB-231 (Breast) | Not specified, but leads to decreased viability | [4][5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Anti-Cancer Efficacy of IAP Antagonists
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | PANC-1 Mouse Xenograft | Pancreatic | Not specified | Tumor Regression | [1] |
| Birinapant | MDA-MB-468 Xenograft | Breast | Not specified | Complete tumor growth inhibition (in combination with an immunotoxin) | [6] |
| Ovarian and Colorectal Cancer Patient-Derived Xenografts | Ovarian, Colorectal | 30 mg/kg intraperitoneally every third day (x5) | Activity observed in ~33% of models | [7] | |
| LCL161 | HPV-negative HNSCC Xenograft | Head and Neck | Not specified | Sensitizes tumors to radiotherapy | [8] |
| GDC-0152 | MDA-MB-231 Breast Cancer Xenograft | Breast | 10, 50, or 100 mg/kg once weekly (oral) | Significant dose-dependent tumor volume reduction | [4] |
| U87MG Glioblastoma Xenograft | Glioblastoma | 10 or 20 mg/kg | Dose-dependent increase in mouse survival and slowed tumor growth | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Subcutaneous Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action of this compound and other SMAC mimetics.
Caption: Proposed mechanism of this compound anti-cancer activity.
Caption: General signaling pathway of SMAC mimetic IAP antagonists.
Experimental Workflow
Caption: Preclinical evaluation workflow for anti-cancer agents.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Safety Analysis of T-3256336: A Review of IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational inhibitor of apoptosis proteins (IAP) antagonist, T-3256336, in the context of other clinical-stage SMAC mimetics. Due to the limited publicly available safety and toxicology data for this compound, this analysis focuses on a comprehensive review of the safety profiles of comparable IAP antagonists to provide a thorough understanding of the class-related toxicities.
Introduction to this compound and IAP Antagonists
This compound is a novel, orally available small molecule IAP antagonist developed by Takeda Pharmaceutical Company.[1] Like other second mitochondrial-derived activator of caspases (SMAC) mimetics, this compound is designed to induce cancer cell death by mimicking the endogenous SMAC protein, which antagonizes IAP proteins. This action leads to the activation of caspases and subsequent apoptosis. A key mechanism of action for many SMAC mimetics, including this compound, is the induction of systemic cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), which can contribute to both anti-tumor efficacy and potential toxicities.[1]
While the single-agent activity of this compound in vitro is limited to cancer cell lines with high TNF-α expression, its efficacy is enhanced when combined with exogenous TNF-α.[1] In preclinical xenograft models, administration of this compound led to increased levels of systemic cytokines, including TNF-α, and resulted in tumor regression.[1]
Despite these mechanistic insights, detailed preclinical toxicology and clinical safety data for this compound are not publicly available. Takeda's current oncology pipeline does not prominently feature this compound, suggesting that its clinical development may be paused or discontinued.[2][3][4][5][6] Therefore, to understand the potential safety profile of this compound, it is essential to review the safety data of other IAP antagonists that have progressed further in clinical development.
Comparative Safety Profiles of IAP Antagonists
The safety profiles of several other IAP antagonists provide a basis for understanding the potential toxicities associated with this class of drugs. The most common adverse events are mechanistically linked to the induction of a pro-inflammatory state.
Preclinical Toxicology Findings
Preclinical toxicology studies for IAP antagonists have been conducted in various animal models, with key findings summarized below.
| Compound | Animal Model(s) | Key Toxicology Findings |
| GDC-0152 | Rat, Dog | Dose-related acute systemic inflammatory response, hepatic injury, elevated plasma cytokines (TNF-α, IL-6, IFN-γ, MCP-1), inflammatory leukogram, and increased liver transaminases. Dogs were found to be more sensitive than rats.[7][8][9][10][11] |
| Birinapant | Mouse | Well-tolerated at doses showing anti-tumor activity. No overt toxicity or body weight loss was observed in xenograft models.[12][13] |
| Debio 1143 (Xevinapant) | N/A | A holistic assessment of toxicology, safety, and pharmacology profiles justified its use in healthy volunteers for clinical pharmacology studies.[14] |
Clinical Safety and Tolerability
Early-phase clinical trials of several IAP antagonists have provided valuable insights into their safety and tolerability in humans. A consistent theme is the occurrence of cytokine release syndrome (CRS) and related inflammatory symptoms.
| Compound | Phase of Development | Most Common Adverse Events | Dose-Limiting Toxicities (DLTs) |
| LCL161 | Phase II | Nausea, vomiting, fatigue, dizziness/vertigo (mostly Grade 1/2).[15] | Cytokine Release Syndrome (CRS).[16] |
| Birinapant | Phase I/II | Fatigue, nausea, vomiting, rash. Bell's palsy was observed in some studies.[17] | Not explicitly defined in the provided results. |
| GDC-0152 | Phase I | Favorable safety, pharmacokinetic, and pharmacodynamic profile reported.[18] | No specific DLTs mentioned in the provided results. |
| Debio 1143 (Xevinapant) | Phase III | Generally well-tolerated.[19] | Not explicitly defined in the provided results. |
| Tolinapant (ASTX660) | Phase II | Lipase elevation, amylase elevation, rash, ALT/AST elevation (mostly Grade 1/2).[20][21] | Pancreatitis (Grade 4) was identified in a small number of subjects.[21] |
Signaling Pathways and Experimental Workflows
The mechanism of action of IAP antagonists involves the modulation of key signaling pathways that regulate apoptosis and inflammation.
IAP Antagonist Signaling Pathway
General Preclinical Toxicology Workflow
Experimental Protocols
Detailed experimental protocols for the toxicology studies of this compound are not available. However, based on standard practices for this class of drugs, the following outlines the general methodologies for key preclinical safety assessments.
Acute and Repeated-Dose Toxicity Studies
-
Objective: To determine the potential toxicity of the compound after single and multiple administrations and to identify target organs of toxicity.
-
Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Administration: The route of administration should be the same as the intended clinical route (e.g., oral gavage for an orally available compound like this compound).
-
Dose Levels: A control group and at least three dose levels (low, mid, high) are typically used. The high dose is intended to produce some toxicity but not mortality.
-
Duration: Acute studies involve a single dose with a 14-day observation period. Repeated-dose studies can range from 28 to 90 days, depending on the intended duration of clinical use.
-
Parameters Monitored:
-
Clinical signs of toxicity, body weight, and food consumption.
-
Hematology and clinical chemistry at baseline and termination.
-
Urinalysis.
-
Gross pathology at necropsy.
-
Histopathological examination of a comprehensive list of tissues.
-
-
Data Analysis: Statistical analysis is performed to compare treated groups with the control group. The No Observed Adverse Effect Level (NOAEL) is determined.
Safety Pharmacology Studies
-
Objective: To assess the potential effects of the compound on vital organ systems, including the central nervous system (CNS), cardiovascular system (CVS), and respiratory system.
-
Methodologies:
-
CNS: Functional observational battery (FOB) and locomotor activity assessment in rats.
-
CVS: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent model (e.g., dog or non-human primate). In vitro hERG assay to assess the potential for QT prolongation.
-
Respiratory: Assessment of respiratory rate and tidal volume in rats using whole-body plethysmography.
-
Conclusion and Future Directions
The available data on IAP antagonists suggest a class-wide safety profile characterized by on-target inflammatory effects, primarily driven by the induction of TNF-α and other cytokines. These effects, including cytokine release syndrome, are often the dose-limiting toxicities in clinical trials. The management of these adverse events is a key consideration in the clinical development of SMAC mimetics.
For this compound, while its mechanism of action aligns with other IAP antagonists, a direct and detailed comparative analysis of its safety profile is currently impossible due to the lack of publicly available preclinical and clinical safety data. To enable a comprehensive assessment, the results of IND-enabling toxicology studies and early-phase clinical trials would be required.
Researchers and drug development professionals interested in this compound or other IAP antagonists should focus on strategies to mitigate the pro-inflammatory toxicities while preserving the anti-tumor efficacy. This may include the development of predictive biomarkers to identify patients most likely to experience severe adverse events, as well as the exploration of combination therapies that may allow for lower, better-tolerated doses of the IAP antagonist. Further research into the nuanced roles of different IAPs in both cancer and normal tissues will also be crucial for designing the next generation of safer and more effective IAP-targeting therapies.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets-dam.takeda.com [assets-dam.takeda.com]
- 3. assets-dam.takeda.com [assets-dam.takeda.com]
- 4. Cancer Therapies Pipeline | Takeda Oncology [takedaoncology.com]
- 5. Takeda’s cancer prospects dim further | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. Oncology Products and Pipeline | Takeda Oncology [oncologymedinfo.com]
- 7. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dogs are more sensitive to antagonists of inhibitor of apoptosis proteins than rats and humans: a translational toxicokinetic/toxicodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. onclive.com [onclive.com]
- 21. 2022 EHA: Preliminary Analysis of the Phase II Study Suing Tolinapant (ASTX6660) Monotherapy in 98 Peripheral T-Cell Lymphoma and 51 Cutaneous T-Cell Lymphoma Subjects with Relapsed Refractory Disease – Astex [astx.com]
In Vivo Validation of T-3256336-Induced Cytokine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo cytokine release induced by T-3256336, a novel small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist. The document outlines the mechanism of action, presents available comparative data for similar compounds, and offers detailed experimental protocols for the in vivo validation of cytokine release.
Introduction to this compound and IAP Antagonists
This compound is an orally available small molecule IAP antagonist that promotes tumor cell death.[1] A key aspect of its mechanism of action is the induction of systemic cytokine production, particularly Tumor Necrosis Factor-alpha (TNFα).[1] This induced TNFα plays a dual role: it can directly induce apoptosis in tumor cells and can also sensitize them to the pro-apoptotic effects of the IAP antagonist itself.[1] IAP antagonists, also known as SMAC mimetics, function by targeting cellular IAP proteins (cIAP1 and cIAP2), leading to their degradation. This degradation unleashes signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which results in the transcription and secretion of inflammatory cytokines.
Comparative In Vivo Cytokine Release Data
While the induction of cytokines by this compound in vivo has been qualitatively established, specific quantitative data on the levels of cytokine release are not publicly available. However, data from studies on other IAP antagonists, such as LCL161, can provide a comparative context for the expected cytokine profile.
| Compound | Animal Model | Dosage | Time Point | TNFα (pg/mL) | IL-6 (pg/mL) | Reference |
| This compound | PANC-1 Xenograft Mice | Not Reported | Not Reported | Increased | Not Reported | [1] |
| LCL161 | Eμ-Myc 107/MSCV.GFP Lymphoma Bearing C57Bl/6 Mice | 75 mg/kg | 18h post 2nd dose | ~150 | Not Reported | [2] (data extracted from graphical representation) |
| LCL161 + LPS | Non-tumor bearing C57Bl/6 Mice | 75 mg/kg LCL161, 4h prior to LPS | 4h post LPS | ~2500 | ~6000 | [2] (data extracted from graphical representation) |
| Vehicle Control | Eμ-Myc 107/MSCV.GFP Lymphoma Bearing C57Bl/6 Mice | - | 18h post 2nd dose | ~25 | Not Reported | [2] (data extracted from graphical representation) |
| Vehicle Control + LPS | Non-tumor bearing C57Bl/6 Mice | - | 4h post LPS | ~500 | ~1500 | [2] (data extracted from graphical representation) |
Note: The data for LCL161 is estimated from the graphical representations in the cited source and should be considered illustrative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of IAP antagonist-induced cytokine release and a typical experimental workflow for its in vivo validation.
Caption: IAP Antagonist Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
In Vivo Xenograft Model and Drug Administration
Objective: To establish a tumor xenograft model to evaluate the in vivo cytokine release profile of this compound.
Materials:
-
PANC-1 human pancreatic cancer cell line
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Matrigel
-
This compound (or other IAP antagonist)
-
Vehicle control (e.g., sterile PBS or formulation vehicle)
-
Calipers
Procedure:
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneous Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose. The control group should receive the vehicle.
Blood Collection and Serum Preparation
Objective: To collect blood samples at various time points post-treatment for cytokine analysis.
Materials:
-
Micro-hematocrit capillary tubes or other appropriate blood collection vials
-
Centrifuge
Procedure:
-
Blood Collection: At specified time points after drug administration (e.g., 2, 6, 12, 24 hours), collect blood from the mice via a suitable method such as submandibular or retro-orbital bleeding.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Serum Storage: Carefully collect the supernatant (serum) and store it at -80°C until cytokine analysis.
Cytokine Quantification
Objective: To measure the concentration of key cytokines (e.g., TNFα, IL-6) in the collected serum samples.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Commercially available ELISA kits for mouse TNFα and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and serum samples to the wells.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.
Method 2: Multiplex Bead-Based Immunoassay (e.g., Luminex)
Materials:
-
Commercially available multiplex cytokine assay kit for mice
-
Luminex instrument or a compatible flow cytometer
Procedure:
-
Follow the manufacturer's protocol for the multiplex assay.
-
This technique uses spectrally-coded beads, each coated with a specific capture antibody for a different cytokine.
-
Incubate the beads with standards and serum samples.
-
Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Analyze the beads on a Luminex instrument, which will identify the cytokine based on the bead's spectral signature and quantify it based on the PE fluorescence intensity.
Conclusion
The in vivo validation of cytokine release is a critical step in the preclinical assessment of IAP antagonists like this compound. While direct quantitative data for this compound remains to be published, the established mechanism of action and comparative data from other IAP antagonists suggest a significant induction of pro-inflammatory cytokines, particularly TNFα. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own in vivo studies to quantify and compare the cytokine release profiles of novel IAP antagonists, thereby contributing to a better understanding of their therapeutic potential and safety profile.
References
Safety Operating Guide
Safe Disposal Procedures for the Investigational IAP Antagonist T-3256336
Disclaimer: T-3256336 is a novel, investigational small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist.[1] As such, a specific, official Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available. The following procedures are based on established best practices for the disposal of potent, hazardous research chemicals and should be adapted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable federal, state, and local regulations.[2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the waste generated from the use of this compound.
Immediate Safety and Waste Identification
All materials contaminated with this compound must be treated as hazardous chemical waste.[4] This includes unused or expired neat compounds, stock solutions, diluted solutions in buffers or media, contaminated personal protective equipment (PPE), labware, and spill cleanup materials.
Key Principles:
-
Waste Minimization: Order the smallest quantity of the chemical required for your research and reduce the scale of experiments whenever possible to minimize waste generation.[2][3][5]
-
No Drain or Trash Disposal: Hazardous chemical waste must never be disposed of down the drain or in the regular trash.[6][7][8] Evaporation is not an acceptable method of disposal.[4][8]
-
Consult the SDS: For any diluents, solvents, or other chemicals used with this compound, always consult their specific Safety Data Sheets for handling and disposal information.[9][10][11][12][13][14]
Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[8] Wastes must be separated based on their chemical compatibility and physical state.
Waste Stream Categories for this compound:
| Waste Stream Category | Description | Recommended Container |
| Solid Waste | Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and spill cleanup materials (absorbent pads). | Labeled, leak-proof plastic bag or a designated solid waste container with a lid. |
| Liquid Waste (Aqueous) | Residual this compound in buffers, cell culture media, or other aqueous solutions. | Labeled, leak-proof, and chemically compatible carboy or bottle (e.g., HDPE). The original container is often a good choice.[4] |
| Liquid Waste (Organic) | This compound dissolved in organic solvents (e.g., DMSO). | Labeled, leak-proof, and chemically compatible solvent waste container (e.g., HDPE or glass, depending on the solvent). |
| Sharps Waste | Contaminated needles, syringes, or glass slides. | Puncture-proof, designated sharps container. |
| Acutely Toxic Waste | Empty stock containers of this compound. | Containers that held acutely toxic chemicals must be triple-rinsed. The first rinseate must be collected as hazardous waste.[4][8] |
Labeling and Storage Procedures
Accurate labeling and proper storage are mandated by regulatory bodies to ensure safety and proper disposal.[3][6]
Step-by-Step Labeling and Storage:
-
Use Approved Containers: Only use containers that are in good condition, compatible with the waste, and have secure, tight-fitting lids.[2][4]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department.
-
Complete the Label: Clearly write the full chemical name of all constituents, including this compound and any solvents or buffers. Do not use abbreviations. Estimate the percentage of each component.
-
Keep Containers Closed: Waste containers must remain sealed except when adding waste.[2][3][8]
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[2][3] The SAA should be clearly marked.
-
Use Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain potential spills.[4][8]
Regulatory Accumulation Limits
| Waste Type | Maximum Volume in SAA | Accumulation Time Limit | Action Required |
| Standard Hazardous Waste | 55 gallons | Up to 12 months (or until full) | Request EHS pickup when full.[2][3] |
| Acutely Toxic Waste (P-List) | 1 quart | Up to 12 months (or until limit is reached) | Once the limit is reached, EHS must remove it within 3 days.[2][3] |
Experimental Protocol Generating this compound Waste
The following is a representative protocol for a xenograft tumor model study, which would generate waste containing this compound.
Objective: To assess the in vivo efficacy of this compound on tumor regression.
Methodology:
-
Cell Culture: PANC-1 cells are cultured in appropriate media. Waste generated includes media containing traces of cells and standard biological agents.
-
Tumor Implantation: PANC-1 cells are implanted subcutaneously into immunodeficient mice. Sharps and animal bedding are generated.
-
Compound Preparation: this compound is formulated in a vehicle suitable for oral administration. This generates solid waste (weigh boats, tubes) and liquid waste (rinsate from glassware) contaminated with the neat compound.
-
Dosing: Mice are administered this compound orally.[1] This step generates contaminated dosing syringes.
All waste from steps 3, 4, and 5 must be segregated and disposed of according to the hazardous chemical waste procedures outlined above.
Disposal Workflow Visualization
The logical flow for proper laboratory waste disposal, from generation to final pickup, is a critical safety process.
Caption: Workflow for Hazardous Chemical Waste Disposal.
Final Disposal Steps
-
Request Pickup: Once a waste container is nearly full (e.g., 3/4 full) or has been stored for the maximum allowable time, submit a hazardous waste pickup request to your institution's EHS department.[9]
-
Documentation: Ensure all associated paperwork is completed accurately. EHS will handle the final transport and disposal with a licensed hazardous waste company.[15]
-
Decontamination: After the final removal of the waste, decontaminate the SAA as needed.
References
- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
